molecular formula C16H20N2O4 B3756267 Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate

Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate

Cat. No.: B3756267
M. Wt: 304.34 g/mol
InChI Key: VQNPEBYTPKIISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound The compound also contains an ethyl ester group, a methoxy group, and a hydroxypropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

    Attachment of the Hydroxypropylamino Group: The hydroxypropylamino group can be attached through a nucleophilic substitution reaction using 3-chloropropanol and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form a carbonyl group.

    Reduction: The quinoline core can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dihydroquinoline derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The hydroxypropylamino group can form hydrogen bonds with target proteins, affecting their function and activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinidine: An antiarrhythmic agent with a quinoline core.

    Cinchonine: An alkaloid with a quinoline core used in the synthesis of other compounds.

Properties

IUPAC Name

ethyl 4-(3-hydroxypropylamino)-6-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-3-22-16(20)13-10-18-14-6-5-11(21-2)9-12(14)15(13)17-7-4-8-19/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNPEBYTPKIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[(3-hydroxypropyl)amino]-6-methoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.